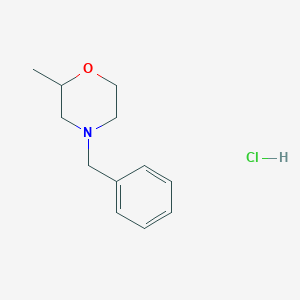

4-Benzyl-2-methylmorpholine hydrochloride

Description

Contextual Significance of Morpholine (B109124) Scaffolds in Chemical Sciences

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug discovery. nih.gove3s-conferences.org Its prevalence in numerous approved and experimental drugs stems from its favorable physicochemical, metabolic, and biological properties. nih.govresearchgate.net The morpholine scaffold is considered a "privileged structure" because its incorporation into a molecule can enhance pharmacokinetic profiles, improve potency, and provide desirable drug-like characteristics. nih.govresearchgate.net

This versatile building block is synthetically accessible and can be readily introduced into molecules. nih.gov The presence of the morpholine moiety can facilitate interactions with a wide range of biological targets, sometimes forming an integral part of a pharmacophore for enzyme inhibitors or bestowing selective affinity for receptors. nih.govijprems.com Its ability to improve aqueous solubility and metabolic stability makes it a highly attractive component in the design of new therapeutic agents across various fields, including oncology and infectious diseases. e3s-conferences.orgnih.gov The capacity of the morpholine ring's oxygen atom to form hydrogen bonds is a key feature in its molecular interactions. researchgate.net

Overview of Research Trajectories for 4-Benzyl-2-methylmorpholine (B1625584) Hydrochloride and Related Compounds

Academic and industrial research involving 4-Benzyl-2-methylmorpholine hydrochloride primarily focuses on its application as a chiral building block in the synthesis of more complex, biologically active molecules. The compound itself is not typically the end product but rather a critical intermediate whose structural features are incorporated into larger frameworks.

A significant area of research is its use in the development of phosphoinositide 3-kinase (PI3K) inhibitors, which are investigated for their potential in anti-tumor therapy. google.com In these synthetic pathways, this compound serves as a key reagent. For instance, it is used in the synthesis of chromenone derivatives that act as PI3-kinase inhibitors. google.com The specific stereochemistry of the 2-methylmorpholine (B1581761) core is often crucial for the final product's activity and selectivity. ijprems.com

The research trajectory for this compound and its derivatives is therefore closely tied to the fields of medicinal chemistry and oncology drug discovery. The primary goal is to leverage its defined structure to build novel compounds with high potency and selectivity for specific biological targets. google.com

Below is a table summarizing the key identification and property data for this compound.

| Property | Data | Source |

| Molecular Formula | C12H18ClNO | chemspider.com |

| CAS Number | 144053-96-3 | chemspider.combldpharm.com |

| Molecular Weight | 227.73 g/mol | N/A |

| Synonym | (2R)-4-benzyl-2-methylmorpholine;hydrochloride | google.com |

This data is compiled from publicly available chemical databases and patents. Some properties like molecular weight are calculated from the molecular formula.

Detailed analytical findings, such as Proton NMR spectroscopy, have been documented in patent literature to confirm the structure of intermediates like this compound during multi-step syntheses. google.com

Proton NMR Spectrum Data (DMSO-d6) google.com

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Inferred Group |

|---|---|---|---|

| 1.09 | d | 3H | -CH3 |

| 2.67-2.77 | m | 1H | Morpholine Ring H |

| 2.93-3.04 | m | 1H | Morpholine Ring H |

| 3.14-3.23 | m | 2H | Morpholine Ring H |

| 3.83-4.00 | m | 3H | Morpholine Ring H |

| 4.29-4.34 | m | 2H | Benzyl (B1604629) -CH2- |

| 7.43-7.49 | m | 3H | Phenyl H |

Scope and Objectives of Academic Inquiry for the Compound

The academic inquiry surrounding this compound is sharply focused on its utility in synthetic and medicinal chemistry. The primary objectives of its study are not centered on the compound's intrinsic biological activity but rather on its role as a sophisticated chemical tool.

The scope of research includes:

Synthetic Methodology: Developing and optimizing synthetic routes that utilize this compound to produce complex target molecules. This involves studying reaction conditions and yields for processes where it acts as a nucleophile or a foundational scaffold.

Stereocontrolled Synthesis: Investigating the transfer of chirality from this compound to the final product. The presence of a stereocenter (at the 2-position of the morpholine ring) makes it a valuable asset for creating enantiomerically pure or enriched compounds, which is often a critical factor for therapeutic efficacy and selectivity. ijprems.comgoogle.com

Structure-Activity Relationship (SAR) Studies: While not the direct subject, the compound is integral to SAR studies of the final products. By incorporating this specific morpholine derivative, researchers can probe how the 4-benzyl and 2-methyl substitutions influence the biological activity, selectivity, and pharmacokinetic properties of the larger molecule it becomes a part of. e3s-conferences.org

The overarching goal is to employ this compound as a reliable and well-characterized intermediate to facilitate the discovery and development of new chemical entities for academic and pharmaceutical research. google.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-benzyl-2-methylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-11-9-13(7-8-14-11)10-12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIMVDHMGWLGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743766 | |

| Record name | 4-Benzyl-2-methylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144053-96-3 | |

| Record name | 4-Benzyl-2-methylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Route Optimization for 4 Benzyl 2 Methylmorpholine Hydrochloride

Retrosynthetic Analysis of 4-Benzyl-2-methylmorpholine (B1625584) Hydrochloride

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

The primary disconnections for 4-benzyl-2-methylmorpholine hydrochloride involve breaking the carbon-nitrogen and carbon-oxygen bonds of the morpholine (B109124) ring and the bond connecting the benzyl (B1604629) group to the nitrogen atom.

Two logical retrosynthetic disconnections are:

C-N and C-O bond disconnections of the morpholine ring: This approach simplifies the structure to a substituted diethanolamine (B148213) derivative. The key precursors identified through this disconnection are N-benzyl-N-(2-hydroxypropyl)ethanolamine. This intermediate can be envisioned to cyclize via dehydration to form the morpholine ring. Further disconnection of this amino alcohol leads to N-benzylethanolamine and a propylene (B89431) oxide equivalent or a related three-carbon synthon.

N-benzyl bond disconnection: This strategy involves detaching the benzyl group from the nitrogen atom, leading to 2-methylmorpholine (B1581761) as a key intermediate. This precursor can then be benzylated using a suitable benzylating agent like benzyl chloride or benzyl bromide. youtube.com The synthesis of the 2-methylmorpholine core can be approached from precursors such as 1-aminopropan-2-ol (B43004) and a two-carbon electrophile.

A visual representation of a plausible retrosynthetic analysis is depicted below:

Table 1: Key Precursors in the Retrosynthesis of this compound

| Precursor | Structure | Role in Synthesis |

| N-Benzylethanolamine | C₉H₁₃NO | Forms the backbone of the morpholine ring. |

| Propylene Oxide | C₃H₆O | Provides the three-carbon unit with the methyl group. |

| 2-Methylmorpholine | C₅H₁₁NO | A key intermediate for subsequent N-benzylation. |

| Benzyl Chloride | C₇H₇Cl | Acts as the benzylating agent. |

The presence of a stereocenter at the C-2 position of the morpholine ring necessitates a stereocontrolled synthetic approach to obtain enantiomerically pure forms of this compound. Key strategies include:

Use of Chiral Starting Materials: A common and effective method involves starting with an enantiomerically pure precursor. For instance, the synthesis can commence from a chiral amino alcohol, such as (R)- or (S)-1-aminopropan-2-ol. apolloscientific.co.uk Reacting this chiral building block with a suitable two-carbon electrophile would establish the stereochemistry of the final product.

Asymmetric Hydrogenation: Another advanced approach is the asymmetric hydrogenation of an unsaturated morpholine precursor. rsc.org This method utilizes a chiral catalyst, often a rhodium complex with a chiral bisphosphine ligand, to achieve high enantioselectivity in the reduction of a double bond within the morpholine ring, thereby creating the chiral center at C-2. rsc.org

Chiral Resolution: If a racemic mixture of 4-benzyl-2-methylmorpholine is synthesized, it can be resolved into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, followed by separation of the diastereomers and subsequent liberation of the enantiomerically pure amine.

Established Synthetic Pathways to this compound

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, established methods for the synthesis of substituted morpholines can be applied. These can be broadly categorized into stepwise and convergent approaches.

Stepwise synthesis involves the sequential construction of the molecule, typically building the morpholine ring first, followed by the introduction of the substituents. A plausible stepwise synthesis is outlined below:

Formation of N-Benzylethanolamine: The synthesis can begin with the reaction of ethanolamine (B43304) with benzaldehyde (B42025) in the presence of a reducing agent (reductive amination) or by direct N-alkylation of ethanolamine with benzyl chloride. google.com

Addition of the Propylene Unit: The resulting N-benzylethanolamine can then be reacted with propylene oxide. This reaction opens the epoxide ring and introduces the 2-hydroxypropyl group, forming N-benzyl-N-(2-hydroxypropyl)ethanolamine.

Cyclization to form the Morpholine Ring: The diol intermediate is then cyclized to form the 4-benzyl-2-methylmorpholine. This is typically achieved by dehydration using a strong acid like sulfuric acid.

Formation of the Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid in a suitable solvent, such as ether or methanol, to precipitate the desired this compound salt. prepchem.com

Table 2: Example of a Stepwise Synthetic Route

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Ethanolamine, Benzyl Chloride | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Benzylethanolamine |

| 2 | N-Benzylethanolamine, Propylene Oxide | - | N-benzyl-N-(2-hydroxypropyl)ethanolamine |

| 3 | N-benzyl-N-(2-hydroxypropyl)ethanolamine | Strong Acid (e.g., H₂SO₄), Heat | 4-Benzyl-2-methylmorpholine |

| 4 | 4-Benzyl-2-methylmorpholine | HCl in Methanol/Ether | This compound |

Convergent synthesis involves the preparation of different fragments of the molecule separately, which are then combined in the later stages. This approach can be more efficient for complex molecules.

A potential convergent strategy for 4-benzyl-2-methylmorpholine could involve the synthesis of a pre-formed 2-methylmorpholine ring, followed by N-benzylation.

Synthesis of 2-Methylmorpholine: This can be achieved through various methods, such as the cyclization of 1-aminopropan-2-ol with a two-carbon synthon like 2-chloroethanol.

N-Benzylation: The synthesized 2-methylmorpholine is then reacted with benzyl chloride or benzyl bromide in the presence of a base to yield 4-benzyl-2-methylmorpholine. nih.gov

Hydrochloride Salt Formation: The final step is the treatment with hydrochloric acid to obtain the hydrochloride salt.

Advanced Synthetic Techniques and Innovations

Modern organic synthesis continually seeks more efficient, selective, and environmentally friendly methods. For the synthesis of this compound, several advanced techniques could be employed:

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can significantly improve efficiency and reduce waste. A one-pot procedure could involve the tandem reaction of N-benzylethanolamine with a propylene oxide equivalent followed by in-situ cyclization.

Catalytic Asymmetric Synthesis: As mentioned earlier, the use of chiral catalysts for asymmetric hydrogenation represents a state-of-the-art method for establishing the stereocenter at C-2 with high enantioselectivity. rsc.org This avoids the need for chiral starting materials or resolution steps.

Flow Chemistry: Conducting reactions in continuous flow reactors can offer several advantages over traditional batch processes, including better control over reaction parameters, improved safety, and easier scalability. The synthesis of N-benzylmorpholine derivatives has been explored using flow chemistry, which could be adapted for the target molecule.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. The synthesis of various heterocyclic compounds, including morpholine derivatives, has been shown to benefit from microwave-assisted conditions. nih.gov

These advanced techniques offer promising avenues for optimizing the synthesis of this compound, making the process more efficient, sustainable, and suitable for larger-scale production.

Stereoselective Synthesis of Enantiomers (e.g., (R)-4-Benzyl-2-methylmorpholine Hydrochloride)

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective methods to access individual enantiomers of substituted morpholines, such as (R)-4-benzyl-2-methylmorpholine hydrochloride, is a critical area of synthetic chemistry. lookchem.comnih.gov Strategies typically rely on the use of chiral starting materials or asymmetric catalysis.

One prominent approach begins with enantiomerically pure amino alcohols, which serve as chiral building blocks. nih.gov For instance, a synthesis could start from a commercially available chiral amino alcohol which sets the stereochemistry at one of the centers, with subsequent reactions designed to control the formation of the second stereocenter during ring closure.

Asymmetric catalysis offers another powerful route. For example, a tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation can produce enantiomerically enriched 3-substituted morpholines. organic-chemistry.org In such systems, a Ruthenium catalyst paired with a chiral ligand, like (S,S)-Ts-DPEN, can facilitate high enantioselectivity. The interaction between the substrate and the chiral catalyst complex is crucial for directing the stereochemical outcome. organic-chemistry.org Similarly, Sharpless asymmetric dihydroxylation can be used to introduce syn-diols with high enantiomeric excess, which are key intermediates for cyclization into the desired morpholine ring system. lookchem.com

| Stereoselective Strategy | Key Reaction Type | Typical Reagents/Catalysts | Key Principle | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Cyclization/Annulation | Enantiomerically pure amino alcohols | Transfers chirality from the starting material to the final product. | nih.gov |

| Asymmetric Catalysis | Asymmetric Transfer Hydrogenation | Ru-catalyst with chiral ligands (e.g., (S,S)-Ts-DPEN) | The chiral catalyst creates a diastereomeric transition state, favoring the formation of one enantiomer. | organic-chemistry.org |

| Substrate-Controlled Diastereoselection | Sharpless Asymmetric Dihydroxylation | (DHQD)2PHAL, OsO4 (cat.) | A chiral ligand directs the oxidation of an alkene to a specific face, creating a chiral diol intermediate. | lookchem.com |

Catalyst Systems and Reaction Conditions in Morpholine Annulation

The formation of the morpholine ring, or morpholine annulation, is a key step in the synthesis. Various catalyst systems have been developed to facilitate this transformation with efficiency and control.

Palladium-catalyzed carboamination is a significant method for synthesizing substituted morpholines. nih.gov This reaction typically involves the coupling of a substituted ethanolamine derivative with an aryl or alkenyl bromide. A common catalyst system is Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand such as tri(2-furyl)phosphine (B125338) (P(2-furyl)₃), in the presence of a strong base like sodium tert-butoxide (NaOtBu). nih.gov

Gold-catalyzed reactions have also emerged as a convenient method for constructing morpholine derivatives. rsc.org These reactions can proceed smoothly with low catalyst loading (e.g., 1.0 mol%) and involve the cyclization of alkynylamines or alkynylalcohols. rsc.org

Other metals have also been employed. Iron(III) has been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers or 1,2-hydroxy amines that contain an allylic alcohol. organic-chemistry.org Furthermore, ruthenium catalysts are used in reductive N-alkylation and transfer hydrogenation reactions to form the amine functionality of the morpholine ring. organic-chemistry.orgresearchgate.net

| Catalyst System | Reaction Type | Typical Substrates | Common Conditions | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / P(2-furyl)₃ | Carboamination | Ethanolamine derivative + Aryl bromide | NaOtBu, Toluene | nih.gov |

| Gold(I) complexes | Cascade Cyclization | Alkynylamines or Alkynylalcohols | 1.0 mol% catalyst loading | rsc.org |

| Fe(III) salts | Heterocyclization | 1,2-Amino ethers with allylic alcohol | - | organic-chemistry.org |

| Ru(II) complexes | Oxidative Annulation | Imidazo[1,5-a]quinolines + Alkynes | - | researchgate.net |

Purification and Isolation Methodologies for Intermediates and Final Product

The purification and isolation of intermediates and the final hydrochloride salt are crucial for obtaining a product of high purity. Standard laboratory techniques such as column chromatography, crystallization, and liquid-liquid extraction are commonly employed.

For intermediates, such as N-benzylated morpholine derivatives, purification is often achieved using column chromatography on silica (B1680970) gel. mdpi.comresearchgate.net The choice of eluent (e.g., a hexane/ethyl acetate gradient) is determined by the polarity of the compound and impurities. acs.org After chromatographic purification, recrystallization from a suitable solvent system, such as ethanol (B145695) or acetone, can be used to obtain a highly pure solid product. mdpi.comresearchgate.net

A specific challenge in some synthetic routes is the removal of structurally similar impurities, such as 1,4-oxazepane (B1358080) compounds, which can form as byproducts. One reported method to address this involves derivatization. The crude mixture containing N-benzyl-2-(hydroxymethyl)morpholine is reacted with succinic anhydride (B1165640) to form a hemisuccinate derivative. google.com This derivative allows for the separation of the impurity via extraction. Subsequent hydrolysis of the purified hemisuccinate with a base, like sodium hydroxide, regenerates the purified N-benzyl-2-(hydroxymethyl)morpholine. google.com

The final product, this compound, is an amorphous or crystalline solid. Its isolation is typically achieved by treating a solution of the free base (e.g., in ethyl ether or tetrahydrofuran) with methanolic or ethereal hydrogen chloride (HCl). prepchem.com The resulting hydrochloride salt precipitates from the solution and can be collected by filtration and washed with a non-polar solvent like fresh ethyl ether to remove any remaining soluble impurities. prepchem.com

| Stage | Substance | Purification Method | Details | Reference |

|---|---|---|---|---|

| Intermediate | N-Alkylated/N-Benzylated Morpholine | Column Chromatography | Silica gel with solvent gradient (e.g., Chloroform:Methanol or Hexane:EtOAc). | mdpi.com |

| Intermediate | N-benzyl-2-(hydroxymethyl)morpholine | Derivatization & Extraction | Conversion to hemisuccinate to remove oxazepane impurities, followed by hydrolysis. | google.com |

| Final Product | This compound | Precipitation & Filtration | Addition of methanolic HCl to an ether solution of the free base causes the salt to precipitate. | prepchem.com |

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing synthetic routes, controlling stereochemistry, and minimizing byproducts. Investigations into the formation of the morpholine ring have elucidated detailed reaction pathways and the structures of key transition states.

Elucidation of Reaction Pathways and Transition States

For the palladium-catalyzed carboamination reaction, a detailed mechanistic pathway has been proposed. nih.gov The catalytic cycle is believed to proceed through the following key steps:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide to form a palladium(II)(aryl)(bromide) complex.

Pd-N Bond Formation : The attached amine of the ethanolamine substrate displaces the bromide ligand to form a key palladium(aryl)(amido) intermediate complex.

Aminopalladation : This is the crucial ring-forming step. The nitrogen-bound palladium complex undergoes an intramolecular syn-aminopalladation of the alkene. The relative stereochemistry of the final product suggests that this proceeds through a boat-like transition state. nih.gov

Reductive Elimination : The final step is the reductive elimination from the resulting organopalladium intermediate, which forms the C-C bond, releases the substituted morpholine product, and regenerates the Pd(0) catalyst for the next cycle. nih.gov

The stereochemical outcome of the reaction is determined during the aminopalladation step, where different transition states can lead to various isomers. For example, the formation of cis-3,5-disubstituted morpholines is consistent with a boat-like transition state, while other isomers may arise from alternative transition state geometries. nih.gov

For gold-catalyzed cyclizations, a proposed mechanism involves a cascade of cyclization and isomerization steps to produce the final six-membered ring. rsc.org

Kinetic Studies in Synthetic Transformations

While detailed mechanistic pathways have been proposed, specific quantitative kinetic data for the synthesis of this compound are not extensively reported in the reviewed literature. However, kinetic studies are essential for a complete mechanistic understanding.

Such studies would involve monitoring the reaction progress over time to determine the rate of formation of the product and the disappearance of reactants. This can be accomplished using techniques like ¹H-NMR spectroscopy or chromatographic methods (e.g., HPLC, GC) to measure the concentration of key species at various time points.

The primary goals of a kinetic investigation would be:

Determine the Rate Law : By systematically varying the concentrations of the substrates, catalyst, and ligands, the reaction order with respect to each component can be determined. This provides insight into which species are involved in the rate-determining step of the reaction.

Identify the Rate-Determining Step : The experimentally determined rate law can be compared to the rate laws predicted by different proposed mechanisms. For the Pd-catalyzed pathway, kinetic analysis could confirm whether oxidative addition, aminopalladation, or reductive elimination is the slowest step. nih.gov

Calculate Activation Parameters : By conducting the reaction at different temperatures, the activation energy (Ea) and other thermodynamic parameters can be calculated using the Arrhenius equation. This data provides quantitative information about the energy barrier of the reaction.

Although specific numerical data is sparse, the mechanistic proposals imply which steps are likely to be kinetically significant. For instance, the structural complexity of the boat-like transition state in the aminopalladation step suggests it could be a kinetically significant barrier. nih.gov

Iii. Structural Characterization and Confirmation Techniques for 4 Benzyl 2 Methylmorpholine Hydrochloride

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of a compound by observing how it interacts with electromagnetic radiation. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 4-Benzyl-2-methylmorpholine (B1625584) hydrochloride, one would expect to see distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the protons of the morpholine (B109124) ring, and the methyl (CH₃) group protons. The integration of these signals would correspond to the number of protons in each group. The hydrochloride form may lead to a broadening of the peaks adjacent to the nitrogen atom.

¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, providing information about their chemical environment. Each unique carbon atom in 4-Benzyl-2-methylmorpholine hydrochloride would give a distinct signal. The spectrum would show characteristic peaks for the aromatic carbons, the benzylic carbon, the carbons of the morpholine ring, and the methyl carbon.

Expected ¹H and ¹³C NMR Chemical Shifts (Illustrative) Based on data from analogous morpholine compounds.

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Benzyl Aromatic C-H | 7.2 - 7.4 (multiplet) | 125.0 - 138.0 |

| Benzyl C-H₂ | ~3.5 (singlet) | ~60.0 |

| Morpholine Ring C-H | 2.0 - 4.0 (multiplets) | 45.0 - 70.0 |

| Methyl C-H₃ | ~1.2 (doublet) | ~18.0 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For this compound, the molecular ion peak would correspond to the free base, 4-Benzyl-2-methylmorpholine.

A primary fragmentation pathway for N-benzyl compounds involves the cleavage of the benzylic C-N bond, which would likely result in a prominent tropylium (B1234903) ion peak at m/z 91. googleapis.com Other fragments would arise from the cleavage of the morpholine ring.

Illustrative Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 191 | [M]+ (Molecular ion of the free base) |

| 91 | [C₇H₇]+ (Tropylium ion) |

| 100 | [M - C₇H₇]+ (Loss of benzyl group) |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. In the spectrum of this compound, characteristic absorption bands would confirm the presence of the aromatic ring, C-H bonds, and the C-O-C ether linkage of the morpholine ring. The hydrochloride salt would also exhibit a broad absorption band corresponding to the N-H⁺ stretch.

Characteristic Infrared Absorption Bands Based on general IR absorption tables and data from related morpholine compounds. uni.luchemicalbook.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 2400 - 2700 | N-H⁺ Stretch | Ammonium salt |

| 1600, 1495 | C=C Stretch | Aromatic Ring |

| 1115 | C-O-C Stretch | Ether |

Chromatographic Purity Assessment and Stereochemical Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and, in the case of chiral molecules, the separation of enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. A standard reversed-phase HPLC method would be employed to determine the purity of a this compound sample. wikipedia.orgnih.gov The compound would be passed through a column with a nonpolar stationary phase, and a polar mobile phase would be used to elute the components. The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Since 4-Benzyl-2-methylmorpholine possesses a chiral center at the C2 position of the morpholine ring, it exists as a pair of enantiomers. Chiral HPLC is a specialized version of HPLC that can separate these enantiomers. This is crucial as enantiomers can have different biological activities. The separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. scirp.orggoogle.com Polysaccharide-based CSPs are commonly used for the separation of chiral amines and related compounds.

Illustrative Chiral HPLC Separation Parameters

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., Amylose (B160209) or Cellulose-based) |

| Mobile Phase | Typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) |

| Detection | UV detector |

| Result | Two distinct peaks corresponding to the (R) and (S) enantiomers |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule.

While a crystal structure for this compound is not publicly available, the crystal structure of a closely related compound, 4-benzyl-4-pentylmorpholin-4-ium chloride , has been determined. This structure provides valuable insights into the likely conformation of the morpholine ring and the orientation of the benzyl group in a crystalline state.

In 4-benzyl-4-pentylmorpholin-4-ium chloride, the morpholine ring adopts a stable chair conformation. This is the expected low-energy conformation for a six-membered saturated heterocycle. The benzyl group is attached to the nitrogen atom, and its spatial orientation relative to the morpholine ring is clearly defined. The crystallographic data also reveals details about intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice.

By analogy, it is highly probable that the morpholine ring in this compound also exists in a chair conformation. X-ray analysis of a single crystal of either the racemic compound or one of its pure enantiomers would be required to definitively confirm its absolute stereochemistry and solid-state conformation.

Crystallographic Data for the Analogous Compound: 4-Benzyl-4-pentylmorpholin-4-ium chloride

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 21.8109 (4) |

| b (Å) | 8.2459 (2) |

| c (Å) | 8.8751 (2) |

| V (ų) | 1596.19 (6) |

| Z | 4 |

| Morpholine Ring Conformation | Chair |

Iv. Computational Chemistry and Molecular Modeling Studies of 4 Benzyl 2 Methylmorpholine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 4-Benzyl-2-methylmorpholine (B1625584) hydrochloride. pnrjournal.comarabjchem.orgufms.br DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are utilized to compute various molecular properties. pnrjournal.com For a molecule like 4-Benzyl-2-methylmorpholine hydrochloride, these calculations can determine optimized geometric parameters (bond lengths and angles), which are expected to be in good agreement with experimental data. pnrjournal.comresearchgate.net

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting reactivity. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. scielo.org.mx The energy gap between HOMO and LUMO is a key descriptor of molecular stability and reactivity. scielo.org.mx A smaller energy gap generally implies higher reactivity. libretexts.org

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum chemical calculations. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen and oxygen atoms of the morpholine (B109124) ring are expected to be electron-rich regions, while the hydrogen atoms and the benzyl (B1604629) group may exhibit more electropositive character.

Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity. mdpi.comresearchgate.net These descriptors help in understanding the molecule's behavior in chemical reactions and its potential interactions with other molecules. mdpi.com

Table 1: Calculated Electronic Properties of a Substituted Benzyl-Morpholine Derivative using DFT

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. scielo.org.mx | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. scielo.org.mx | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. scielo.org.mx | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 4.0 Debye |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | 3.5 to 4.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution. researchgate.net | 2.0 to 2.5 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | 1.5 to 2.5 eV |

Note: The values in this table are illustrative and based on typical ranges found for similar organic molecules in the literature. Actual values for this compound would require specific calculations.

Conformational Analysis and Energy Landscapes of Morpholine Derivatives

For 4-Benzyl-2-methylmorpholine, the presence of substituents—the benzyl group at the nitrogen (N4) and the methyl group at the C2 position—significantly influences the conformational equilibrium. The substituents can occupy either an axial or an equatorial position in the chair conformation. The relative stability of these conformers is governed by steric interactions. libretexts.org Generally, a conformer with a bulky substituent in the equatorial position is more stable to minimize steric hindrance. unacademy.com

The potential energy surface (PES) for the rotation around the N-C(benzyl) and C(aryl)-C(benzyl) bonds can be mapped using computational methods to identify the most stable conformations. researchgate.net For N-benzylformamide, for example, fully optimized geometries from such calculations have shown good agreement with crystal structure data. researchgate.net The energy landscape of this compound will feature multiple local minima corresponding to different stable conformations and transition states that represent the energy barriers between them. unicamp.br The interconversion between these conformations, such as ring flipping, is a dynamic process with a specific activation energy. masterorganicchemistry.com

Table 2: Relative Energies of Cyclohexane (B81311) Conformations

| Conformation | Relative Energy (kcal/mol) | Stability |

| Chair | 0 | Most Stable |

| Twist-Boat | 5.5 masterorganicchemistry.com | Intermediate |

| Boat | 6.5 masterorganicchemistry.com | Less Stable |

| Half-Chair | 10 masterorganicchemistry.com | Least Stable (Transition State) |

Note: These are reference values for the parent cyclohexane ring. The presence of substituents on the morpholine ring will alter these energy differences.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

In an aqueous solution, the hydrochloride salt will exist in its protonated form. The interactions between the charged morpholinium ion and water molecules are crucial for its solubility and behavior. MD simulations can explicitly model the water molecules and analyze the formation of hydrogen bonds and the structure of the hydration shell around the solute molecule. easychair.orgresearchgate.net The polar nature of the morpholine ring, with its oxygen and protonated nitrogen atoms, allows for significant hydrogen bonding with water. nih.gov

The dynamic behavior of the benzyl and methyl substituents can also be observed. The flexibility of the benzyl group and the rotation around the N-C bond will be influenced by the surrounding solvent molecules. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of atomic positions are common analyses in MD simulations to quantify the stability and flexibility of the molecule and its different regions. rsc.org

Furthermore, MD simulations can be used to explore how the molecule interacts with biological macromolecules, such as proteins or membranes, providing a dynamic picture of the binding process. rsc.org

In Silico Screening and Ligand Design Methodologies for Related Morpholine Compounds

The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous approved drugs. nih.govmdpi.com This has led to the extensive use of in silico screening and ligand design methodologies for the discovery of new bioactive morpholine derivatives. mdpi.comnih.gov

Molecular docking is a primary in silico technique used to predict the binding orientation and affinity of a ligand to a target receptor. mdpi.com For compounds related to 4-Benzyl-2-methylmorpholine, docking studies can be performed against various biological targets to identify potential therapeutic applications. nih.govmdpi.com The morpholine ring often plays a crucial role in binding, either by forming key interactions with the receptor's active site or by acting as a scaffold to orient other functional groups correctly. nih.gov For instance, the morpholine oxygen can act as a hydrogen bond acceptor, while the protonated nitrogen can engage in electrostatic interactions. nih.gov

Structure-activity relationship (SAR) studies, often guided by computational methods, help in understanding how modifications to the morpholine scaffold affect biological activity. mdpi.com By systematically altering substituents and evaluating the predicted binding affinity, new and more potent ligands can be designed. For example, studies on morpholine-substituted tetrahydroquinolines as mTOR inhibitors have shown that the morpholine moiety is critical for activity. mdpi.com

Virtual screening of large compound libraries containing the morpholine motif is another powerful approach. This allows for the rapid identification of potential hit compounds for a specific biological target, which can then be synthesized and tested experimentally.

Theoretical Prediction of Mechanistic Pathways and Reaction Intermediates

Computational chemistry can be employed to investigate the reaction mechanisms for the synthesis of this compound. acs.org By calculating the energies of reactants, products, transition states, and intermediates, the most plausible reaction pathway can be determined. nih.gov

The synthesis of 4-Benzyl-2-methylmorpholine likely involves the N-benzylation of a 2-methylmorpholine (B1581761) precursor. Theoretical calculations can model this SN2 reaction, elucidating the structure of the transition state and the activation energy required. Different benzylating agents and reaction conditions could be simulated to predict the most efficient synthetic route.

Furthermore, the formation of the morpholine ring itself can be studied computationally. Various synthetic strategies exist for creating the morpholine heterocycle, such as the cyclization of amino alcohols. acs.org DFT calculations can be used to compare the feasibility of different cyclization pathways, identify key intermediates, and understand the stereochemical outcome of the reaction. acs.orgnih.gov For example, computational studies have been used to understand the diastereoselectivity in morpholine synthesis, implicating factors like the anomeric effect. acs.org

By providing a detailed, atomistic view of the reaction landscape, these theoretical predictions can guide the optimization of synthetic procedures, leading to improved yields and selectivity.

V. Structure Activity Relationship Sar Studies of 4 Benzyl 2 Methylmorpholine Hydrochloride Derivatives

Design Principles for Morpholine (B109124) Analogues

The design of analogues based on the 4-benzyl-2-methylmorpholine (B1625584) scaffold is guided by established principles of medicinal chemistry, focusing on rational design, scaffold modifications, and the systematic exploration of substituent effects to optimize biological activity.

Rational Design and Scaffold Modifications

Rational drug design for morpholine analogues often involves leveraging the known biological roles of the morpholine nucleus. The morpholine ring can act as a versatile scaffold, positioning key pharmacophoric features in a specific spatial orientation to interact with biological targets. nih.gov Modifications to this scaffold can be categorized into several strategies:

Ring Alterations: While maintaining the core morpholine structure, modifications such as the introduction of additional substituents or the fusion of other rings can be explored. For instance, creating fused bicyclic morpholines can alter the conformational rigidity and lipophilicity of the molecule. nih.gov

Scaffold Hopping: In some cases, the entire morpholine ring may be replaced by another heterocyclic system that maintains a similar spatial arrangement of key functional groups. This "scaffold hopping" approach can lead to the discovery of novel chemical series with improved properties.

Stereochemical Control: The 2-methylmorpholine (B1581761) moiety contains a chiral center at the C-2 position. The synthesis of enantiomerically pure analogues is a critical aspect of rational design, as different stereoisomers can exhibit significantly different biological activities and metabolic profiles.

Exploration of Substituent Effects on Biological Observations

The biological activity of 4-benzyl-2-methylmorpholine derivatives is highly dependent on the nature and position of substituents on both the benzyl (B1604629) group and the morpholine ring.

Substituents on the Benzyl Group: The aromatic ring of the benzyl group provides a key site for modification. Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para) can modulate the electronic properties, lipophilicity, and steric bulk of the molecule. These changes can significantly impact binding affinity to target receptors and metabolic stability. For example, in related N-benzylpiperidine series, substitutions on the benzyl ring have been shown to be crucial for activity.

Substituents on the Morpholine Ring:

C-2 Position: The methyl group at the C-2 position is a key feature. Varying the size of the alkyl group at this position (e.g., ethyl, propyl) or introducing other functional groups can probe the steric and electronic requirements of the binding pocket. The stereochemistry of this substituent is also a critical determinant of activity.

Other Positions: While the parent compound is substituted at C-2, exploration of substitutions at other positions on the morpholine ring (C-3, C-5, C-6) can provide further SAR insights and lead to the development of analogues with altered biological profiles.

Synthetic Accessibility and Scope of Key Analogues

The feasibility of SAR studies is intrinsically linked to the synthetic accessibility of the designed analogues. The synthesis of 4-benzyl-2-methylmorpholine derivatives can be achieved through various established synthetic routes for morpholines. researchgate.net

A common strategy involves the cyclization of appropriately substituted N-benzyl amino alcohols. For instance, starting from a chiral amino alcohol, the morpholine ring can be constructed, followed by N-benzylation. Alternatively, N-alkylation of a pre-formed 2-methylmorpholine with a substituted benzyl halide is a viable approach. mdpi.com

The synthesis of a diverse library of analogues requires versatile synthetic methods that allow for the introduction of various substituents at different positions. Key synthetic reactions include:

N-Alkylation: Reaction of 2-methylmorpholine with a range of substituted benzyl halides.

Reductive Amination: Reaction of a substituted benzaldehyde (B42025) with 2-methylmorpholine in the presence of a reducing agent.

Cyclization Reactions: Construction of the morpholine ring from acyclic precursors, which allows for the introduction of diversity at multiple positions. For example, a Pd-catalyzed carboamination reaction has been used for the synthesis of cis-3,5-disubstituted morpholines. nih.gov

The scope of accessible analogues is generally broad, allowing for systematic modifications to be made to the core scaffold.

Correlation of Structural Features with Preclinical Biological Observations

While specific preclinical data for a wide range of 4-benzyl-2-methylmorpholine hydrochloride derivatives is not extensively published in publicly available literature, general SAR trends can be inferred from studies on related morpholine-containing compounds. The following table summarizes hypothetical SAR data based on common observations in medicinal chemistry for similar scaffolds.

| Analogue Modification | Position | Substituent | Hypothetical Biological Observation | Rationale |

|---|---|---|---|---|

| Benzyl Ring Substitution | Para | -Cl, -F | Increased Potency | Electron-withdrawing groups can enhance binding interactions. |

| Benzyl Ring Substitution | Para | -OCH3 | Decreased Potency | Electron-donating groups may be less favorable for binding. |

| Benzyl Ring Substitution | Ortho | -CH3 | Decreased Potency | Steric hindrance may disrupt optimal binding conformation. |

| Morpholine Ring Substitution | C-2 | -H | Significantly Decreased Potency | Methyl group may be crucial for hydrophobic interaction in the binding pocket. |

| Morpholine Ring Substitution | C-2 | -CH2CH3 | Decreased Potency | Larger alkyl groups may introduce steric clashes. |

| N-Substitution | N-4 | Phenethyl | Variable Activity | Altering the linker length between the nitrogen and the aromatic ring can impact positioning within the target. |

Vi. Preclinical Biological Investigations and Mechanistic Insights

In Vitro Target Engagement Studies

In vitro target engagement studies are the first step in understanding how a compound interacts with its intended biological target at a molecular level. These cell-free and cell-based assays are crucial for confirming the mechanism of action and for providing initial data on potency and selectivity.

Enzyme inhibition assays are a cornerstone of in vitro pharmacology, used to determine a compound's ability to modulate the activity of a specific enzyme. For analogs of 4-benzylmorpholine, a significant area of investigation has been their potential as inhibitors of Cytochrome P450 (CYP) enzymes. ku.edunih.gov Specifically, research has focused on the inhibition of CYP2A13, an enzyme involved in the bioactivation of procarcinogens found in tobacco, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). ku.edunih.gov Inhibition of CYP2A13 is considered a promising strategy for the chemoprevention of lung cancer associated with tobacco use. ku.edunih.gov

In one study, a library of twenty-four 4-benzylmorpholine analogs was screened to assess their binding and inhibitory activity against human CYP2A13 and the closely related hepatic enzyme CYP2A6. ku.edunih.gov The inhibition of CYP2A6 is generally considered undesirable, making selectivity a major focus of these studies. ku.edunih.gov The inhibitory potential of these compounds was quantified by determining their inhibition constant (Kᵢ) values, which represent the concentration of inhibitor required to produce half-maximum inhibition.

The results from these enzyme inhibition assays revealed that substitution at the ortho position of the benzyl (B1604629) group was a key structural feature for achieving selective inhibition of CYP2A13 over CYP2A6. ku.edunih.gov Several analogs demonstrated more than 25-fold selectivity for CYP2A13. ku.edunih.gov The disruption of the hydroxylation of coumarin, a known CYP2A substrate, to 7-hydroxycoumarin was used to measure the inhibitory activity. ku.edu

Table 1: Inhibition of CYP2A13 and CYP2A6 by selected 4-Benzylmorpholine Analogs

| Compound | CYP2A13 Kᵢ (μM) | CYP2A6 Kᵢ (μM) | Selectivity (CYP2A6 Kᵢ / CYP2A13 Kᵢ) |

|---|---|---|---|

| 4-(2-chlorobenzyl)morpholine | 0.23 ± 0.02 | 6.0 ± 0.9 | 26 |

This table is generated based on data reported in a study on 4-benzylmorpholine analogs and their inhibitory effects on Cytochrome P450 enzymes. ku.edunih.gov

An example of such profiling is the assessment of agonist activity at serotonin 5-HT₄ receptors, which has been a target for compounds developed for gastrointestinal motility disorders. nih.govnih.gov While direct data for 4-Benzyl-2-methylmorpholine (B1625584) hydrochloride is not available, the methodology serves as a pertinent example. In these assays, the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor is measured. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC₅₀, which can be used to calculate the binding affinity (Kᵢ). High-affinity and selective binding to the intended receptor is a desirable characteristic for a therapeutic candidate. nih.govnih.gov The lack of selectivity has been a limiting factor for the clinical use of some 5-HT₄ receptor agonists, highlighting the importance of comprehensive receptor binding profiling. nih.govnih.gov

Cellular assays provide a more complex biological system than cell-free assays to evaluate a compound's activity. These assays can offer insights into how a compound affects cellular processes and pathways within a living cell. For compounds with a morpholine (B109124) scaffold, antitumor evaluation against human cancer cell lines is a relevant area of investigation. nih.gov

Studies have been conducted on various morpholine-based heterocyclic compounds to assess their inhibitory activity against different tumor cell lines. nih.gov For instance, the in vitro activity of novel morpholine derivatives has been tested against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. nih.gov The efficacy of these compounds is typically determined by their IC₅₀ values, which is the concentration of the compound that inhibits cell growth by 50%. The results of these cellular assays indicate that the antitumor activity is dependent on the specific structural features and electronic environment of the molecules. nih.gov

Table 2: Antitumor Activity of selected Morpholine Derivatives against A-549 cell line

| Compound | IC₅₀ (μg/mL) |

|---|---|

| Compound 8 | 2.78 ± 0.86 |

| Compound 4e | 5.37 ± 0.95 |

| Compound 7b | 5.70 ± 0.91 |

This table is based on data from a study evaluating the in vitro antitumor activity of newly synthesized morpholine-based compounds. nih.gov

In Vivo Preclinical Models (Non-Human) for Efficacy Assessment

Following promising in vitro results, the evaluation of a compound's efficacy moves to in vivo preclinical models. These non-human studies are essential for understanding how a compound behaves in a whole organism, providing data on its therapeutic effects in a more physiologically relevant context.

Animal models are indispensable tools for target validation, helping to confirm that modulating a specific biological target can lead to a desirable therapeutic outcome. taconic.com Knockout (KO) mouse models, where a specific gene has been inactivated, are commonly used for this purpose. taconic.com

In the context of the 4-benzylmorpholine analogs being investigated as CYP2A13 inhibitors, a specialized knockout mouse model was developed. ku.edunih.gov This model was designed to mimic the human lung environment, providing a more appropriate system to test the persistence and efficacy of these compounds. ku.edunih.gov The use of such specialized models is crucial because of species differences in metabolism; for example, the 4-benzylmorpholine analogs showed rapid metabolism in standard mouse and rat liver and lung microsomes, which might not accurately reflect their behavior in humans. ku.edunih.gov

Pharmacodynamic endpoints are measurable biological responses to a drug, which can provide evidence of target engagement and efficacy in in vivo models. These endpoints are critical for establishing a dose-response relationship and for predicting clinical outcomes.

For the 4-benzylmorpholine analogs targeting CYP2A13, a key pharmacodynamic endpoint in the specialized knockout mouse model was the persistence of the compound in the lung. ku.edunih.gov Demonstrating that the compound can reach its target tissue (the lung) and remain there at a sufficient concentration to inhibit the target enzyme (CYP2A13) is a critical pharmacodynamic measure. ku.edunih.gov This type of data, showing that a compound delivered by inhalation can be effective in the lung while being rapidly cleared from systemic circulation, supports a favorable therapeutic profile by potentially limiting systemic exposure and associated side effects. ku.edunih.gov

Mechanistic Elucidation of Biological Actions at the Molecular Level

Cellular Pathway Analysis Perturbed by the Compound

There is no available research that has identified or analyzed the specific cellular pathways perturbed by 4-Benzyl-2-methylmorpholine hydrochloride. Cellular pathway analysis, often utilizing databases like KEGG and Reactome, is a method to understand how a compound's effects on a molecular level translate to broader biological functions or dysfunctions. genome.jpreactome.orgnih.gov Without experimental data from techniques such as transcriptomics or proteomics, it is not possible to detail the pathways affected by this compound.

Vii. Advanced Analytical Method Development for Research Applications

Quantitative Determination of 4-Benzyl-2-methylmorpholine (B1625584) Hydrochloride in Biological Matrices (Non-Human)

To study the pharmacokinetics and disposition of 4-Benzyl-2-methylmorpholine hydrochloride in preclinical research, sensitive and selective methods for its quantification in biological fluids and tissues are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantitative analysis of small molecules in complex biological matrices. chromatographyonline.comresearchgate.netfrontiersin.org

For LC-MS/MS analysis of this compound, a reversed-phase chromatographic separation could be developed using a C18 column. The mobile phase would likely consist of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol, containing a small amount of formic acid to promote protonation and enhance the MS signal. nih.govnih.gov Sample preparation would typically involve protein precipitation or solid-phase extraction (SPE) to remove interferences from the biological matrix. chromatographyonline.com Detection would be achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.net

Alternatively, a GC-MS method could be established. Given that this compound is a polar molecule, derivatization might be necessary to improve its volatility and chromatographic properties. nih.govchromatographyonline.com A common derivatizing agent for amines is a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com The separation would be performed on a capillary column, such as a DB-5ms, followed by electron ionization (EI) and detection of characteristic fragment ions. scholars.direct

A hypothetical comparison of initial LC-MS/MS and GC-MS method parameters is presented in Table 1.

| Parameter | LC-MS/MS Method | GC-MS Method |

| Chromatography Column | C18, 2.1 x 50 mm, 1.8 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile | Helium |

| Flow Rate | 0.4 mL/min | 1.0 mL/min |

| Injection Volume | 5 µL | 1 µL (splitless) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electron Ionization (EI) |

| MS/MS Transition (Precursor > Product) | To be determined experimentally | To be determined experimentally |

| Sample Preparation | Protein Precipitation or SPE | Liquid-Liquid Extraction & Derivatization |

A developed analytical method must undergo rigorous validation to ensure its reliability. resolian.compatsnap.com Key validation parameters, as defined by international guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). resolian.compatsnap.com

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. resolian.com

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy is the closeness of the measured value to the true value. resolian.com

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. resolian.com

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scholars.direct

Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scholars.direct

Table 2 provides a hypothetical summary of acceptance criteria for the validation of a bioanalytical method for this compound.

| Validation Parameter | Acceptance Criteria |

| Specificity | No significant interference at the retention time of the analyte and internal standard. |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LOQ). |

| Precision (%CV) | ≤ 15% (≤ 20% at the LOQ). |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |

| Limit of Quantitation (LOQ) | The lowest concentration on the standard curve that meets accuracy and precision criteria. |

Impurity Profiling and Degradation Product Analysis in Research Samples

Impurity profiling is the identification, characterization, and quantification of impurities in a drug substance or product. biomedres.usresearchgate.netmedwinpublishers.comnih.govyoutube.com Understanding the impurity profile is crucial for ensuring the quality and consistency of research-grade material. Impurities can arise from the synthetic process or from the degradation of the compound over time. medwinpublishers.com

For this compound, potential process-related impurities could include starting materials, intermediates, and by-products of side reactions. Degradation products could form under various stress conditions such as exposure to light, heat, humidity, acid, and base.

High-performance liquid chromatography (HPLC) with UV detection is a common technique for impurity profiling. Hyphenated techniques like LC-MS are invaluable for the structural elucidation of unknown impurities. biomedres.us

Table 3 lists hypothetical potential impurities of this compound that would be investigated during method development.

| Potential Impurity | Potential Source |

| 2-Methylmorpholine (B1581761) | Incomplete benzylation of the starting material. |

| Benzyl (B1604629) chloride / Benzyl bromide | Unreacted starting material. |

| 4-Benzyl-2-methylmorpholine N-oxide | Oxidation of the morpholine (B109124) nitrogen. |

| De-benzylated morpholine derivative | Degradation product. |

| Isomeric impurities | Impurities in starting materials or side reactions. |

Chiral Separation Techniques for Enantiomeric Purity Assessment

Since 4-Benzyl-2-methylmorpholine possesses a chiral center at the C2 position of the morpholine ring, it exists as a pair of enantiomers. The biological activity of enantiomers can differ significantly. nih.gov Therefore, it is essential to have analytical methods to separate and quantify the individual enantiomers to assess the enantiomeric purity of the research material. nih.govcsfarmacie.cz

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for enantiomeric separation. csfarmacie.czsepscience.comsigmaaldrich.comlongdom.org The choice of CSP is critical and is based on the structure of the analyte. For a compound like 4-Benzyl-2-methylmorpholine, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based CSPs could be effective. csfarmacie.cz The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers.

A patent for a related compound mentions the use of preparative chiral HPLC with a Chiralpak IC column and a mobile phase of MeOH/TEA to achieve an enantiomeric purity of >98%. bioanalysis-zone.com This suggests that similar conditions could be a starting point for the analytical scale separation of this compound enantiomers.

Microfluidics and Miniaturized Analytical Platforms for Research

Microfluidics, the science of manipulating small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, offers several advantages for pharmaceutical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and automation. nih.govcapitalbiotechnology.comcapitalbiotechnology.comwikipedia.org

For research involving this compound, microfluidic platforms, often referred to as "lab-on-a-chip," could be developed for various applications. nih.govcapitalbiotechnology.com These could include:

Rapid quantification: Miniaturized LC systems integrated onto a chip can perform rapid separations and analyses of the compound in biological samples. acs.org

Cell-based assays: Microfluidic devices allow for the precise control of the cellular microenvironment, enabling studies on the effects of this compound on single cells or small cell populations. wikipedia.org

High-throughput screening: The low volume requirements and automation capabilities of microfluidic systems are ideal for screening large numbers of samples or experimental conditions. capitalbiotechnology.com

While the application of microfluidics to the analysis of this specific compound may still be in its nascent stages, the technology holds significant promise for accelerating research and gaining deeper insights into its properties. nih.govcapitalbiotechnology.com

Viii. Future Directions and Emerging Research Avenues

Integration with Novel Drug Discovery Paradigms

The morpholine (B109124) scaffold is a cornerstone in the development of a wide range of therapeutic agents, with numerous approved drugs incorporating this versatile heterocycle. nih.govijprems.comtaylorandfrancis.com Future research on 4-benzyl-2-methylmorpholine (B1625584) hydrochloride is poised to leverage its structural features within modern drug discovery paradigms. The ability of the morpholine ring to modulate pharmacokinetic properties and enhance potency through specific interactions with target proteins, such as kinases, makes it an attractive starting point for developing novel therapeutics. nih.gove3s-conferences.org

Emerging drug discovery strategies, such as fragment-based drug discovery (FBDD) and DNA-encoded library technology (DELT), could utilize 4-benzyl-2-methylmorpholine hydrochloride or its core fragments as building blocks. In FBDD, the compound could serve as a starting point for generating more complex and potent molecules by exploring interactions of its fragments with a biological target. For DELT, its derivatives could be incorporated into vast libraries to rapidly screen against a multitude of disease-relevant proteins.

Furthermore, the concept of "designed multiple ligands," where a single molecule is engineered to interact with multiple targets, represents a significant opportunity. The substituted morpholine structure offers a modular framework that can be systematically modified to achieve a desired polypharmacological profile, potentially leading to more effective treatments for complex diseases like cancer or neurodegenerative disorders. The benzyl (B1604629) group, for instance, can be further functionalized to explore specific binding pockets in target proteins, while the methyl group on the morpholine ring provides stereochemical definition that can be crucial for selective interactions.

Table 1: Potential Therapeutic Targets for Morpholine-Based Drug Discovery

| Therapeutic Area | Potential Molecular Targets | Rationale for Morpholine Scaffold |

|---|---|---|

| Oncology | Protein Kinases (e.g., PI3K, mTOR), Histone Deacetylases (HDACs) | The morpholine ring can act as a hinge-binder or occupy solvent-exposed regions, improving solubility and potency. ijprems.comnih.gov |

| Infectious Diseases | Bacterial Ribosomes, Fungal Enzymes | The scaffold is present in approved antibiotics (e.g., Linezolid) and can be modified to overcome resistance. ijprems.comtaylorandfrancis.com |

| Central Nervous System (CNS) Disorders | Monoamine Transporters (SERT, NET), GPCRs | The physicochemical properties of morpholine facilitate blood-brain barrier penetration. google.com |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokine Receptors | The morpholine moiety can enhance the selectivity and potency of anti-inflammatory agents. jchemrev.com |

Application in Chemical Biology Tool Development

Chemical biology relies on small molecules to probe and manipulate biological systems. The development of chemical tools from the this compound scaffold is a promising research direction. These tools can be used to visualize biomolecules, identify new therapeutic targets, and regulate cellular signaling networks. jchemrev.com

By attaching reporter groups such as fluorophores, biotin, or photo-crosslinkers to the 4-benzyl-2-methylmorpholine core, researchers could create chemical probes to study its currently unknown biological targets. For instance, a fluorescently-tagged version could be used in high-content screening and cellular imaging to track its subcellular localization and identify binding partners. An affinity-based probe could be used in chemoproteomic experiments to pull down interacting proteins from cell lysates, thereby elucidating its mechanism of action.

The modular nature of the compound's synthesis allows for the creation of a diverse library of analogs. This library could be screened to identify molecules that selectively modulate the activity of a specific enzyme or receptor. Such selective modulators are invaluable tools for dissecting complex biological pathways and validating potential drug targets. The established importance of the morpholine ring as a pharmacophore suggests that derivatives of this compound could be developed into highly specific and potent chemical probes. sci-hub.senih.gov

Green Chemistry Principles in Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing necessitates the development of "green" synthetic routes. ijprems.com Traditional methods for synthesizing N-substituted morpholines can involve harsh reagents, hazardous solvents, and multiple steps, leading to significant waste. e3s-conferences.org Future research should focus on developing an environmentally benign synthesis for this compound.

Key green chemistry principles that could be applied include:

Atom Economy: Designing a synthesis that maximizes the incorporation of all starting materials into the final product. Domino or one-pot reactions, where multiple transformations occur in a single flask, are particularly attractive. uobaghdad.edu.iq

Use of Greener Solvents: Replacing hazardous organic solvents like benzene (B151609) or chlorinated hydrocarbons with water, ethanol (B145695), or supercritical CO2.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. This could involve biocatalysis, using enzymes to perform specific transformations with high stereoselectivity, or heterogeneous catalysts that can be easily recovered and reused.

Energy Efficiency: Developing synthetic methods that proceed at ambient temperature and pressure, reducing energy consumption.

Table 2: Comparison of Synthetic Strategies for N-Substituted Morpholines

| Synthetic Approach | Traditional Method | Potential Green Alternative | Key Green Advantage |

|---|---|---|---|

| N-Alkylation | Reaction of morpholine with benzyl halides using strong bases in organic solvents. | Phase-transfer catalysis (PTC) in aqueous media; Reductive amination using a recyclable catalyst. | Reduced use of hazardous solvents and bases; easier product isolation. |

| Ring Formation | Multi-step cyclization involving protecting groups and harsh reagents (e.g., strong acids/bases). | One-pot annulation of amino alcohols with suitable dielectrophiles; Enzyme-catalyzed cyclization. | Fewer synthetic steps, less waste, improved atom economy, and higher stereoselectivity. taylorandfrancis.com |

| Starting Materials | Petroleum-derived feedstocks. | Bio-based starting materials (e.g., from fermentation or biomass). | Use of renewable resources, reducing carbon footprint. |

Advanced Computational Approaches for Predictive Modeling and Materials Science Applications

Advanced computational methods are transforming chemical research, from drug design to materials science. For this compound, these approaches can provide predictive insights, guiding experimental efforts and accelerating discovery.

In the realm of predictive modeling for drug discovery, techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be employed. QSAR models could be built from a library of derivatives to predict their biological activity based on their structural features. Molecular docking simulations could predict how this compound and its analogs bind to the active sites of various enzymes or receptors, helping to prioritize which compounds to synthesize and test. sci-hub.se

Beyond pharmaceuticals, the morpholine scaffold has applications in materials science, serving as a building block for polymers and as a corrosion inhibitor. e3s-conferences.org Computational modeling can predict the material properties of polymers incorporating the this compound moiety. Molecular dynamics simulations could be used to understand the bulk properties of these materials, such as their mechanical strength, thermal stability, and permeability. Furthermore, quantum mechanical calculations could predict how the molecule interacts with metal surfaces, providing insights into its potential as a novel corrosion inhibitor. This dual-use potential in both life sciences and materials science makes it a particularly compelling target for future computational and experimental investigation.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-Benzyl-2-methylmorpholine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Answer : The synthesis typically involves morpholine ring functionalization. A plausible route includes:

Ring formation : Cyclization of a precursor (e.g., ethanolamine derivatives) with benzyl and methyl substituents introduced via nucleophilic substitution or reductive amination .

Salt formation : Treatment with hydrochloric acid to yield the hydrochloride salt .

- Optimization strategies :

- Use catalysts like palladium or copper for benzylation .

- Control reaction temperature (e.g., 60–80°C for amidation) and solvent polarity (e.g., THF or dichloromethane) to minimize side reactions .

- Monitor purity using TLC and intermediate characterization via -NMR .

Q. What analytical techniques are critical for characterizing this compound?

- Answer :

- Structural confirmation :

- NMR spectroscopy : - and -NMR to verify substituent positions (e.g., benzyl at C4, methyl at C2) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]) .

- Purity assessment :

- HPLC with UV detection (λ = 254 nm) using a C18 column .

- Elemental analysis for Cl content to validate salt stoichiometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Answer :

- Systematic SAR studies : Compare analogs (e.g., 4-benzyl-2-hydroxymethylmorpholine vs. 2-methyl derivatives) to isolate substituent effects on receptor binding .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound variability .

- Data reconciliation : Cross-reference PubChem/ECHA databases for physicochemical properties (e.g., logP, solubility) to explain activity differences .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

- Answer :

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., benzylation) .

- Crystallization optimization : Use anti-solvent addition (e.g., diethyl ether) to enhance hydrochloride salt purity .

- Process analytics : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How does the methyl group at C2 influence the compound’s pharmacokinetic properties?

- Answer :

- Lipophilicity : The methyl group increases logP compared to polar substituents (e.g., -OH), enhancing blood-brain barrier penetration .